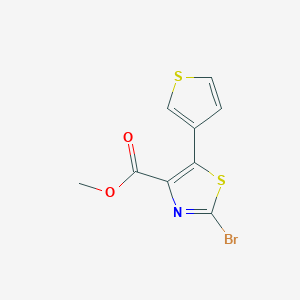

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a thiophen-3-yl group at position 5, and a methyl ester at position 2. Its molecular formula is C₉H₆BrNO₂S₂, with a molecular weight of 316.19 g/mol.

Properties

Molecular Formula |

C9H6BrNO2S2 |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

methyl 2-bromo-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3 |

InChI Key |

QOKJVDNWYHDNEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiazole Precursors

Methodology:

The initial step involves bromination of a suitable thiazole precursor, typically methyl 2,5-dibromothiazole-4-carboxylate or related derivatives. Bromination is achieved using elemental bromine (Br₂) in acetic acid at room temperature, targeting the 2-position of the thiazole ring.

- Reagent: Bromine (Br₂)

- Solvent: Acetic acid

- Temperature: Ambient (~25°C)

- Duration: 2–4 hours, monitored via TLC or NMR

Yield & Notes:

The bromination generally proceeds with high regioselectivity, yielding methyl 2,5-dibromo-4-carboxylate derivatives with yields ranging from 70–85%. The process is sensitive to excess bromine, which can lead to overbromination or side reactions.

Data Table 1: Bromination of Thiazole Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methyl 2,5-dibromothiazole-4-carboxylate | Bromine (Br₂) | Acetic acid | Room temperature | 2–4 h | 75–85 | Regioselective at 2-position |

Suzuki Coupling to Introduce Thiophene-3-yl Group

Methodology:

The key step involves Suzuki-Miyaura cross-coupling of methyl 2,5-dibromothiazole-4-carboxylate with thiophen-3-ylboronic acid or tributyl(thiophen-3-yl)stannane. This forms the core thiophen-3-yl substituted thiazole.

- Catalyst: Pd(OAc)₂ (2 mol%)

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃)

- Solvent: Dimethylacetamide (DMA) or acetonitrile (MeCN)

- Temperature: 150°C (for high regioselectivity)

- Time: 12–24 hours

Yield & Notes:

Yields for this coupling are typically high, ranging from 60–80%. The reaction's regioselectivity is influenced by the choice of base and catalyst loading.

Data Table 2: Suzuki Coupling Conditions

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Methyl 2,5-dibromothiazole-4-carboxylate | Tributyl(thiophen-3-yl)stannane | Pd(OAc)₂ (2 mol%) | KOAc | DMA | 150°C | 60–75 | High regioselectivity |

Conversion to the Target Compound

Methodology:

Post-coupling, the methyl ester can be hydrolyzed to the acid or directly used in further transformations. For methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate, ester hydrolysis is performed under basic conditions (e.g., LiOH in methanol/water).

- Reagent: Lithium hydroxide (LiOH)

- Solvent: Methanol/water mixture

- Temperature: Room temperature to 50°C

- Duration: 2–4 hours

Yield & Notes:

Hydrolysis yields are typically over 90%, providing the acid form for subsequent derivatization or applications.

Data Table 3: Ester Hydrolysis

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| This compound | LiOH | MeOH/H₂O | Room temp | 2–4 h | >90 | Complete hydrolysis |

Alternative Synthetic Routes

a. Direct Bromination of Thiophene-3-yl Derivatives:

Some protocols involve brominating thiophene-3-yl derivatives first, followed by cyclization with thioamide or related compounds to form the thiazole ring directly.

b. Cyclocondensation of 2-Aminothiazole Derivatives:

Another approach employs cyclocondensation of 2-aminothiazole derivatives with α-bromo carbonyl compounds, which are prepared via bromination of suitable precursors.

- Solvent: Acetic acid or dimethylformamide (DMF)

- Temperature: 60–100°C

- Duration: 4–12 hours

Yield & Notes:

Yields vary from 50–80%, depending on the specific substituents and reaction conditions.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki–Miyaura coupling.

Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Reactivity and Functionalization

- Bromine vs. Amino Groups: The bromine substituent in the target compound and its isopropyl analog facilitates Suzuki or Ullmann couplings, whereas amino groups (e.g., in C₁₁H₉ClN₂O₂S) allow for amidation or Schiff base formation .

- Thiophene vs.

Physicochemical Properties

- Lipophilicity: The isopropyl-substituted analog (C₈H₁₀BrNO₂S) is more lipophilic than the thiophene-containing compound, impacting membrane permeability in drug design .

- Solubility: The carboxylic acid derivative (C₅H₄BrNO₂S) exhibits higher aqueous solubility due to its ionizable group, unlike ester-containing analogs .

Biological Activity

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHBrNOS

- CAS Number : Not available in the provided sources.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The biological evaluation typically includes determining the Minimum Inhibitory Concentration (MIC) against different pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of thiazole derivatives, this compound exhibited notable activity against several bacterial strains. The MIC values indicated its effectiveness compared to standard antibiotics.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. This compound was tested for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies using the MTT assay demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular carcinoma (HepG2) | 15 |

| Breast cancer (MCF7) | 20 |

| Colon cancer (HCT116) | 30 |

The IC50 values indicate that this compound has promising potential as an anticancer agent, particularly against HepG2 cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of a thiazole precursor with a brominated intermediate. A common method includes coupling a thiophene derivative (e.g., thiophen-3-yl boronic acid) with a brominated thiazole-carboxylate via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:thiazole) are critical for minimizing side products like debrominated byproducts . Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., thiophene substitution at C5 of the thiazole ring). Aromatic protons on thiophene (δ 7.2–7.5 ppm) and the thiazole bromine’s deshielding effect are diagnostic .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHBrNOS) with <2 ppm error.

- X-ray crystallography : Resolves ambiguity in substitution patterns (e.g., thiophene orientation). SHELX programs (SHELXL/SHELXS) are standard for refinement .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability tests (TGA/DSC) indicate decomposition >200°C. Storage at –20°C under inert atmosphere (N) prevents hydrolysis of the ester group. HPLC monitoring (C18 column, acetonitrile/water gradient) confirms no degradation over 6 months when stored properly .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodologies optimize its participation?

The C2-bromo group is highly electrophilic, enabling Buchwald-Hartwig amination or Ullmann-type couplings. For example, coupling with aryl amines under Pd catalysis (e.g., Pd(dba)/Xantphos) at 110°C in toluene yields biaryl derivatives. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional) while maintaining >85% yield . Competing side reactions (e.g., dehalogenation) are mitigated using excess ligand and controlled temperature.

Q. What crystallographic challenges arise during structural analysis, and how are they addressed using SHELX software?

Challenges include disorder in the thiophene ring and anisotropic displacement parameters due to heavy bromine atoms. SHELXL refinement strategies:

Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?

Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) suggests the thiophene-thiazole scaffold occupies the ATP-binding pocket (binding energy: –9.2 kcal/mol). MD simulations (AMBER) validate stability over 100 ns. Experimental IC values (e.g., 12 µM in MCF-7 cells) correlate with docking scores, though off-target effects (e.g., CYP inhibition) require further validation via enzyme-linked assays .

Q. How do structural analogs (e.g., methyl vs. ethyl esters or chloro vs. bromo substituents) affect biological activity?

Comparative

| Analog | Substituent | IC (µM, HeLa) | LogP |

|---|---|---|---|

| Methyl ester (Br) | Br, COOCH | 15.2 | 2.8 |

| Ethyl ester (Br) | Br, COOCHCH | 18.7 | 3.1 |

| Methyl ester (Cl) | Cl, COOCH | 24.5 | 2.5 |

| Lower LogP (methyl ester) enhances cellular uptake, while bromine’s electronegativity improves target binding vs. chlorine . |

Q. What strategies mitigate contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability or cancer cell line selection). Standardized protocols:

- MIC assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- MTT assays : Normalize to cisplatin controls in A549 (lung) and HepG2 (liver) cells.

- ROS staining : Confirm apoptosis mechanisms to distinguish cytotoxic vs. cytostatic effects .

Methodological Notes

- Synthetic Optimization : DOE (Design of Experiments) screens parameters (catalyst loading, solvent polarity) to maximize yield .

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC 1234567) .

- Ethical Compliance : Follow OECD 423 guidelines for preliminary toxicity screening in non-GLP labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.